molecular formula C10H20N2OS2 B12575061 2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole CAS No. 222625-77-6

2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole

Cat. No.: B12575061
CAS No.: 222625-77-6
M. Wt: 248.4 g/mol
InChI Key: FJYVPCVLZLZWFK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two propylthio groups attached to the oxadiazole ring, along with two methyl groups at the 2,2-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,2-dimethylthiosemicarbazide with propylthiocarboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives.

Scientific Research Applications

2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the propylthio groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5,5-bis(methylthio)-1,3,4-oxadiazole
  • 2,2-Dimethyl-5,5-bis(ethylthio)-1,3,4-oxadiazole
  • 2,2-Dimethyl-5,5-bis(butylthio)-1,3,4-oxadiazole

Uniqueness

2,2-Dimethyl-5,5-bis(propylthio)-1,3,4-oxadiazole is unique due to the presence of propylthio groups, which can influence its chemical reactivity and biological activity. The length and branching of the propyl groups can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs with different alkylthio groups.

Properties

CAS No.

222625-77-6

Molecular Formula

C10H20N2OS2

Molecular Weight

248.4 g/mol

IUPAC Name

2,2-dimethyl-5,5-bis(propylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C10H20N2OS2/c1-5-7-14-10(15-8-6-2)12-11-9(3,4)13-10/h5-8H2,1-4H3

InChI Key

FJYVPCVLZLZWFK-UHFFFAOYSA-N

Canonical SMILES

CCCSC1(N=NC(O1)(C)C)SCCC

Origin of Product

United States

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